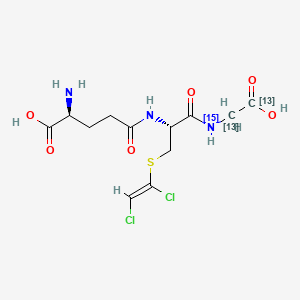

S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17Cl2N3O6S |

|---|---|

Molecular Weight |

405.2 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1 |

InChI Key |

IXARYIJEQUJTIZ-BOSIMJCUSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of S-(1,2-Dichlorovinyl)glutathione Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a potent nephrotoxin formed from the glutathione S-transferase-mediated conjugation of the industrial solvent trichloroethylene (TCE). While initially a detoxification step, this conjugation marks the beginning of a bioactivation cascade that culminates in severe kidney damage. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning DCVG toxicity, with a focus on its metabolic activation, the generation of reactive intermediates, and the subsequent cellular and mitochondrial dysfunction. We will delve into the key enzymatic players, the resulting cellular pathology, and the experimental methodologies used to elucidate these intricate pathways. This document is intended to serve as a detailed resource for researchers and professionals in toxicology, pharmacology, and drug development who are investigating halogenated hydrocarbon toxicity and mechanisms of chemically-induced nephropathy.

Introduction: The Paradoxical Bioactivation of a Detoxification Product

The conjugation of xenobiotics with glutathione (GSH) is typically a critical detoxification pathway, rendering lipophilic compounds more water-soluble and facilitating their excretion. However, in the case of trichloroethylene (TCE), this process paradoxically initiates a toxification cascade.[1] TCE, a widespread environmental contaminant, undergoes metabolism via two primary routes: cytochrome P450 (P450)-dependent oxidation and conjugation with GSH.[2] While the P450 pathway generates metabolites primarily associated with liver and lung toxicity, the GSH conjugation pathway is directly linked to nephrotoxicity.[2]

The initial step in this nephrotoxic pathway is the formation of S-(1,2-dichlorovinyl)glutathione (DCVG) from TCE and GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[1] This conjugation can occur in various tissues, but the liver is a primary site due to its high concentration of GSTs.[1] The resulting DCVG is then transported to the kidneys, the principal target organ for its toxicity.[2] This guide will dissect the subsequent metabolic steps and molecular events that transform the seemingly benign GSH conjugate into a potent kidney toxicant.

The Metabolic Journey of DCVG: From Conjugate to Reactive Intermediate

The toxicity of DCVG is not inherent to the molecule itself but is a consequence of its sequential enzymatic processing within the kidney, particularly in the proximal tubule cells. This multi-step bioactivation pathway is crucial to understanding the mechanism of toxicity.

The Role of Gamma-Glutamyl Transpeptidase (GGT)

Upon reaching the kidneys, DCVG is first acted upon by gamma-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the cell membrane.[3][4] GGT cleaves the γ-glutamyl bond of DCVG, releasing glutamic acid and forming S-(1,2-dichlorovinyl)cysteinylglycine (DCVCG).[5][6] The indispensable role of GGT in DCVG-induced nephrotoxicity has been demonstrated in studies where inhibition of GGT with agents like Acivicin (AT-125) provided protection against DCVG's toxic effects.[7][8]

Formation of the Proximate Toxin: S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

The dipeptide DCVCG is further hydrolyzed by dipeptidases on the proximal tubular brush-border membrane to yield the corresponding cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][9] DCVC is considered the proximate nephrotoxin, being more toxic than its precursor, DCVG, in in vitro models.[10] The increased toxicity of DCVG in the presence of GGT further supports that its metabolism to DCVC is a critical rate-limiting step in the bioactivation process.[10]

The Final Activation Step: Cysteine Conjugate β-Lyase

The ultimate bioactivation of DCVC is catalyzed by cysteine conjugate β-lyase, a pyridoxal 5'-phosphate-dependent enzyme.[9][11] This enzyme, also known as S-alkylcysteine lyase, is present in both the cytosol and mitochondria of kidney cells.[7] β-lyase mediates a β-elimination reaction, cleaving the C-S bond of DCVC to produce pyruvate, ammonia, and a highly reactive sulfur-containing fragment, 1,2-dichloroethylenethiol.[12][13] This thiol is unstable and can lose a molecule of HCl to form the highly electrophilic chlorothioketene.[12]

The central role of β-lyase in DCVC-induced toxicity is supported by several lines of evidence:

-

Inhibition of β-lyase activity with aminooxyacetic acid (AOAA) protects against DCVC-induced nephrotoxicity.[7][10]

-

Analogs of DCVC that cannot be cleaved by β-lyase, such as S-(1,2-dichlorovinyl)-DL-α-methylcysteine, are not nephrotoxic.[7]

-

Incubation of cells with radiolabeled DCVC leads to the covalent binding of the radiolabel to cellular macromolecules, a process that is inhibited by AOAA.[10]

The reactive intermediates generated by the β-lyase reaction, particularly chlorothioketene, are potent electrophiles that can readily react with cellular nucleophiles, such as proteins and nucleic acids, leading to widespread cellular damage.[12]

Molecular Mechanisms of DCVG-Induced Cellular Injury

The generation of reactive electrophiles from the bioactivation of DCVG triggers a cascade of detrimental cellular events, ultimately leading to cell death and tissue necrosis in the renal proximal tubules. The primary targets of these reactive metabolites appear to be the mitochondria.

Mitochondrial Dysfunction: The Epicenter of Toxicity

Mitochondria are particularly susceptible to the toxic effects of DCVC-derived metabolites.[13] This is due to the presence of β-lyase within the mitochondria, leading to the in-situ generation of reactive species in close proximity to critical mitochondrial components.[7] The consequences of this targeted mitochondrial assault are multifaceted:

-

Inhibition of Mitochondrial Respiration: DCVC and its metabolites have been shown to inhibit succinate-dependent oxygen consumption, indicating a disruption of the electron transport chain.[5] This impairment of oxidative phosphorylation leads to a significant decrease in cellular ATP production.[5]

-

Impaired Calcium Sequestration: DCVC has been observed to inhibit mitochondrial Ca2+ sequestration, which can disrupt cellular calcium homeostasis and contribute to cell injury.[5]

-

Increased Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide.[14][15] This exacerbates cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

The profound mitochondrial dysfunction is a key initiating event in DCVG-induced nephrotoxicity, strongly correlating with decreases in cell viability.[5]

Oxidative Stress and Apoptosis

The combination of direct covalent modification of cellular macromolecules by reactive electrophiles and the mitochondrial production of ROS creates a state of severe oxidative stress.[16][17] This oxidative stress is a potent trigger for apoptosis, or programmed cell death.[16][18] Key features of apoptosis observed in DCVG/DCVC toxicity include:

-

Cytochrome c Release: Damage to the mitochondrial membrane can lead to the release of cytochrome c into the cytosol.[16]

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with other factors, activates a cascade of proteases known as caspases, which are the executioners of apoptosis.[16]

-

DNA Fragmentation: Activated caspases lead to the characteristic fragmentation of nuclear DNA, a hallmark of apoptotic cell death.

While apoptosis is a primary mode of cell death, at higher concentrations of the toxin, necrosis can also occur.[18]

Experimental Workflows and Methodologies

The elucidation of the toxic mechanism of DCVG has relied on a variety of in vitro and in vivo experimental models and analytical techniques.

In Vitro Models for Studying Nephrotoxicity

-

Isolated Kidney Cells: Primary cultures of human or rat proximal tubular cells are valuable models for studying the direct cellular effects of DCVG and its metabolites.[5][10] These models allow for the investigation of dose-dependent toxicity, metabolic pathways, and the efficacy of potential inhibitors.

-

3D In Vitro Models: More advanced models, such as kidney organoids and kidney-on-a-chip platforms, offer a more physiologically relevant microenvironment for assessing nephrotoxicity.[19][20] These models can better recapitulate the complex cellular interactions and transport processes that occur in the kidney.[21]

Key Experimental Protocols

Protocol 1: Assay for Gamma-Glutamyl Transpeptidase (GGT) Activity

-

Principle: This assay measures the cleavage of a chromogenic GGT substrate, such as L-γ-glutamyl-p-nitroanilide.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate, and an acceptor molecule (e.g., glycylglycine).

-

Add the cell lysate or tissue homogenate to initiate the reaction.

-

Incubate at 37°C.

-

Measure the rate of formation of the product (p-nitroaniline) spectrophotometrically at 405 nm.

-

Calculate GGT activity based on the rate of product formation and the protein concentration of the sample.

-

Protocol 2: Measurement of Mitochondrial Respiration

-

Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph) is used to measure oxygen consumption rates in isolated mitochondria or intact cells.

-

Procedure:

-

Isolate mitochondria from kidney tissue or use intact cultured renal cells.

-

Add the mitochondrial preparation or cells to the respirometer chamber containing a specific respiration buffer.

-

Sequentially add various substrates and inhibitors of the electron transport chain (e.g., glutamate, malate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A) to assess different respiratory states (e.g., basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity).

-

Record and analyze the oxygen consumption rates to determine the effects of DCVC or its metabolites on mitochondrial function.

-

Protocol 3: TUNEL Assay for Apoptosis Detection

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Fix and permeabilize kidney tissue sections or cultured cells.

-

Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualize the labeled cells using fluorescence microscopy.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Analytical Methods for Metabolite Detection

The identification and quantification of DCVG and its metabolites in biological samples are crucial for understanding its pharmacokinetics and metabolism. Mass spectrometry (MS) coupled with chromatographic separation techniques is the primary analytical tool for this purpose.[22][23]

| Analytical Technique | Description | Application |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural elucidation.[24] | Identification and quantification of DCVG, DCVCG, and DCVC in biological fluids and tissues. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Used for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile metabolites.[24] | Analysis of smaller, more volatile metabolites or degradation products. |

Visualization of Key Pathways

Metabolic Bioactivation of DCVG

Caption: Metabolic pathway of DCVG bioactivation.

Cellular Toxicity Cascade

Sources

- 1. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of gamma-glutamyltransferase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting gamma-glutamyl transpeptidase: A pleiotropic enzyme involved in glutathione metabolism and in the control of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cisplatin nephrotoxicity: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine Conjugate β-Lyase Activity of Rat Erythrocytes and Formation of β-Lyase-Derived Globin Monoadducts and Cross-Links after in Vitro Exposure of Erythrocytes to S-(1,2-Dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Dysfunction and Therapeutic Perspectives in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial dysfunction and oxidative stress mediate the physiological impairment induced by the disruption of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Oxidative stress and apoptosis in cardiomyocyte induced by high-dose alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Precision nephrotoxicity testing using 3D in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kidney microphysiological models for nephrotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. dbkgroup.org [dbkgroup.org]

- 24. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding S-(1,2-Dichlorovinyl)glutathione (DCVG) in Modern Toxicology

An In-Depth Technical Guide to the Biosynthesis of S-(1,2-Dichlorovinyl)glutathione

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical metabolite in the study of xenobiotic bioactivation. It is the initial product of the glutathione (GSH) conjugation pathway for the industrial solvent and environmental contaminant, trichloroethylene (TCE).[1][2] While often considered a detoxification pathway, GSH conjugation of TCE represents a crucial bioactivation step, leading to the formation of highly reactive and toxic species.[1][3] This guide provides a comprehensive overview of the enzymatic synthesis of DCVG, its subsequent metabolic fate, and detailed protocols for its in vitro generation and analysis. For researchers in toxicology and drug development, a deep understanding of this pathway is essential for evaluating the nephrotoxic and carcinogenic risks associated with TCE exposure and for developing predictive models of xenobiotic metabolism.[3][4]

Section 1: The Core Biosynthetic Pathway: Glutathione S-Transferase-Mediated Conjugation

The biosynthesis of DCVG is an enzyme-catalyzed nucleophilic substitution reaction where glutathione (GSH) displaces a chlorine atom from trichloroethylene (TCE).[1] This process is not spontaneous; it is almost entirely dependent on the action of Glutathione S-transferases (GSTs), a superfamily of enzymes central to the metabolism of a vast array of electrophilic compounds.[5][6]

Causality of the Reaction: The GST enzyme's primary role is to activate the thiol group of GSH, lowering its pKa and converting it into a more potent nucleophile, the thiolate anion (GS⁻).[7] The enzyme then provides a binding site for the hydrophobic TCE molecule, orienting it for optimal attack by the thiolate.[7] This enzymatic control ensures both the efficiency and specificity of the conjugation.

Key Enzymatic Players and Tissue Specificity: The reaction occurs predominantly in the liver, owing to its high concentration of GSTs, which can constitute up to 5% of the total cytosolic protein.[1] However, the kidney also possesses significant capacity to catalyze DCVG formation.[8] Multiple GST isoforms are involved, with studies on recombinant human GSTs suggesting that GSTA1-1 and GSTA2-2 are key players in the liver, while GSTP1-1 may contribute to extrahepatic conjugation.[4] This isoform-specific activity, combined with genetic polymorphisms in GST genes, contributes to the high degree of inter-individual variability observed in TCE metabolism and susceptibility to its toxic effects.[3][5]

It is noteworthy that this conjugation can result in three different regioisomers: S-(1,2-trans-dichlorovinyl)-glutathione, S-(1,2-cis-dichlorovinyl)-glutathione, and S-(2,2-dichlorovinyl)-glutathione.[4][9] The ratios of these isomers differ between species, which has significant implications for risk assessment, as their downstream metabolites possess different toxic potentials.[4][9]

Diagram: Biosynthesis and Bioactivation Pathway of DCVG

Caption: Metabolic pathway from TCE to the ultimate toxicant.

Section 2: A Validated Protocol for the In Vitro Biosynthesis of DCVG

This protocol describes a robust method for the enzymatic synthesis of DCVG using rat liver cytosol, a rich source of GSTs. The design emphasizes self-validation by including appropriate controls to ensure the observed product formation is enzymatic and not a result of spontaneous reaction or analytical artifacts.

Principle: The protocol relies on incubating TCE and GSH with a cytosolic protein fraction containing active GSTs. The reaction is then terminated, and the product (DCVG) is quantified using HPLC-MS/MS. The causality is confirmed by running parallel incubations without the enzyme source (blank), without the substrate (negative control), and with heat-inactivated enzyme (denatured control).

Materials and Reagents:

-

Rat Liver Cytosol: Prepared from fresh or frozen liver via homogenization and ultracentrifugation. Protein concentration determined by Bradford or BCA assay.

-

Trichloroethylene (TCE): High purity (≥99.5%).

-

Reduced Glutathione (GSH): Purity ≥98%.

-

Potassium Phosphate Buffer: 100 mM, pH 7.4.

-

Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 0.1% Formic Acid: For reaction termination and protein precipitation.

-

DCVG analytical standard: For calibration curve generation.

Experimental Protocol:

-

Preparation of Reaction Mixtures:

-

On ice, prepare 1.5 mL microcentrifuge tubes for each reaction condition (e.g., complete reaction, no-enzyme control, no-GSH control).

-

Prepare a master mix of potassium phosphate buffer and GSH. The final concentration of GSH in the reaction should be in the range of 1-5 mM.

-

Causality Check: For the "no-GSH" control, use buffer only.

-

-

Enzyme Addition:

-

Add liver cytosol to each tube to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Trustworthiness Check: For the "no-enzyme" control, add an equivalent volume of buffer instead of cytosol. For a "heat-inactivated" control, pre-boil the cytosol for 10 minutes before addition.

-

-

Initiation of Reaction:

-

Prepare a stock solution of TCE in a suitable solvent like ethanol or DMSO.

-

Add TCE to each tube to initiate the reaction. The final TCE concentration can be varied to study kinetics, but a starting point of 1-2 mM is common.[8] Ensure the final solvent concentration is low (<1%) to avoid inhibiting the enzymes.

-

Immediately cap the tubes tightly to prevent the volatile TCE from escaping.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reactions in a shaking water bath at 37°C. Incubation times can range from 30 to 120 minutes. A time-course experiment is recommended to determine the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

To terminate the reaction, add an equal volume of ice-cold acetonitrile containing 0.1% formic acid or a final concentration of 5% TCA. This will precipitate the proteins.

-

Vortex vigorously and incubate on ice for 20 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Diagram: Experimental Workflow for DCVG Synthesis and Analysis

Caption: Step-by-step workflow for in vitro DCVG synthesis and analysis.

Section 3: Quantitative Analysis by HPLC-MS/MS

Accurate quantification of DCVG is paramount. While older methods used HPLC with UV detection, these are prone to significant interference from endogenous molecules, leading to vastly overestimated concentrations.[10] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the authoritative standard, offering superior sensitivity and specificity.[10][11]

Protocol for HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from ~2-5% B to ~95% B over 5-10 minutes is a good starting point for separating DCVG from GSH and other components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL of the supernatant from the terminated reaction.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for DCVG.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest specificity and sensitivity.

-

MRM Transitions: The specific parent ion (Q1) to product ion (Q3) transitions for DCVG must be determined by infusing a pure standard. For S-(1,2-Dichlorovinyl)glutathione (C11H15Cl2N3O6S, MW ≈ 402.26 g/mol ), one would monitor the transition from the protonated parent ion [M+H]⁺ (m/z 402.0) to characteristic fragment ions.

-

-

Quantification:

-

A standard curve must be prepared using a certified DCVG standard, diluted in the same matrix as the samples (i.e., terminated reaction buffer without enzyme).

-

The peak area of the specific MRM transition for DCVG in the samples is compared against the standard curve to determine its concentration. The limit of detection for such methods can be as low as 0.001 nmol/mL.[11]

-

Table: Kinetic Parameters for DCVG Biosynthesis

This table summarizes published kinetic data, providing a reference for expected enzyme activity in different human tissue fractions.[8] Note the presence of two distinct enzyme systems (high and low affinity) in the liver.

| Tissue Fraction | Apparent Km (µM TCE) | Vmax (nmol DCVG/min/mg protein) |

| Liver Cytosol | ||

| System 1 | 333 | 8.77 |

| System 2 | 22.7 | 4.27 |

| Liver Microsomes | ||

| System 1 | 250 | 3.10 |

| System 2 | 29.4 | 1.42 |

| Kidney Cytosol | 26.3 | 0.81 |

| Kidney Microsomes | 167 | 6.29 |

Section 4: The Toxicological Trajectory: Bioactivation in the Kidney

The formation of DCVG in the liver is only the beginning of the toxicological cascade. DCVG is transported via the bloodstream to the kidneys, where it is actively taken up by proximal tubular cells.[1][12] Here, it undergoes a series of enzymatic transformations that convert it into the ultimate nephrotoxin.[13]

-

Step 1: Removal of Glutamate. The ectoenzyme γ-glutamyltransferase (GGT), located on the brush-border membrane of proximal tubule cells, cleaves the γ-glutamyl residue from DCVG, yielding S-(1,2-dichlorovinyl)-L-cysteinylglycine (DCVCG).[1][14]

-

Step 2: Removal of Glycine. A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1]

-

Step 3: The Final Activation. DCVC is the key nephrotoxic intermediate. It is a substrate for the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond.[3][13] This β-elimination reaction generates pyruvate, ammonia, and a highly unstable, reactive thiol species. It is this reactive metabolite that is believed to covalently bind to cellular macromolecules, disrupt mitochondrial function, induce oxidative stress, and ultimately lead to the cell death and necrosis characteristic of TCE-induced kidney damage.[14][15]

Understanding this full pathway is crucial, as it demonstrates that the initial GST-mediated biosynthesis of DCVG, while seemingly a simple conjugation, is the rate-limiting and committing step towards severe, organ-specific toxicity.

Conclusion

The biosynthesis of S-(1,2-Dichlorovinyl)glutathione is a cornerstone of trichloroethylene's metabolic activation. This guide has detailed the central role of Glutathione S-transferases, provided a robust framework for the in vitro synthesis and analysis of DCVG, and contextualized its formation as the critical initiating event in a pathway leading to nephrotoxicity. For researchers, mastering these concepts and techniques is fundamental to accurately assessing the risks of xenobiotic exposure and advancing the science of toxicology and drug safety.

References

-

Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of Trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200. [Link]

-

Lash, L. H., & Anders, M. W. (1986). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Molecular Pharmacology, 30(5), 563-567. [Link]

-

Kanhai, W., Koenderink, J. B., Dekant, W., & Commandeur, J. N. (2000). Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Chemical Research in Toxicology, 13(10), 1034–1041. [Link]

-

van Iersel, M. L., Ploemen, J. P., & van Bladeren, P. J. (1998). The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics. European Journal of Pharmaceutical Sciences, 6(4), 231-241. [Link]

-

Cummins, I., Dixon, D. P., Freitag-Pohl, S., Skipsey, M., & Edwards, R. (2010). Multiple roles for plant glutathione transferases in xenobiotic detoxification. Journal of Plant Physiology, 167(15), 1251-1259. [Link]

-

Cummins, I., Dixon, D. P., Freitag-Pohl, S., Skipsey, M., & Edwards, R. (2010). Multiple roles for plant glutathione transferases in xenobiotic detoxification. Drug Metabolism Reviews, 42(S1), 1-18. [Link]

-

Lash, L. H. (2014). Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates. Environmental Health Perspectives, 122(9), 920–923. [Link]

-

Lash, L. H. (1995). Metabolism of trichloroethylene. Environmental Health Perspectives, 103(Suppl 9), 7–11. [Link]

-

Runderink, K. J., Kanhai, W., Commandeur, J. N., & Vermeulen, N. P. (2021). Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment. Toxicology Letters, 341, 94–106. [Link]

-

Vos, R. M., & Van Bladeren, P. J. (1990). Glutathione S-transferases in relation to their role in the biotransformation of xenobiotics. Chemico-Biological Interactions, 75(3), 241–265. [Link]

-

Inskeep, P. B., & Guengerich, F. P. (1984). The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione. Molecular Pharmacology, 25(3), 500-505. [Link]

-

Lash, L. H., Putt, D. A., & Parker, J. C. (1999). Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation. Drug Metabolism and Disposition, 27(3), 351–359. [Link]

-

Kafedjiiski, K., Krauland, A. H., Hoffer, M. H., & Bernkop-Schnürch, A. (2005). Synthesis and in vitro evaluation of a novel chitosan-glutathione conjugate. Biomaterials, 26(7), 819–827. [Link]

-

Shpyleva, S., Singh, N., Gohlke, J. M., & Pogribny, I. P. (2011). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Journal of Chromatography B, 879(31), 3721-3726. [Link]

-

Kafedjiiski, K., Krauland, A. H., Hoffer, M. H., & Bernkop-Schnürch, A. (2005). Synthesis and In Vitro Evaluation of a Novel Chitosan–Glutathione Conjugate. Pharmaceutical Research, 22(8), 1278-1285. [Link]

-

Lock, E. A. (1988). The role of transport in chemical nephrotoxicity. Toxicology and Applied Pharmacology, 94(3), 367-376. [Link]

-

Runderink, K. J., Kanhai, W., Commandeur, J. N., & Vermeulen, N. P. (2021). Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment. Toxicology Letters, 341, 94-106. [Link]

-

Lash, L. H., Elfarra, A. A., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-Dichlorovinyl)-L-cysteine in isolated rat kidney cells. Journal of Biological Chemistry, 261(29), 13576-81. [Link]

-

Chakrabarti, S., & Tarakci, F. (1992). Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. Toxicology Letters, 60(3), 343–351. [Link]

-

Cooper, A. J., & Hanigan, M. H. (2018). Glutathione conjugation of sesquimustard: in vitro investigation of potential biomarkers. Archives of Toxicology, 92(11), 3345–3358. [Link]

-

Dekant, W., Vamvakas, S., & Anders, M. W. (1990). Bioactivation of Hexachlorobutadiene by Glutathione Conjugation. Food and Chemical Toxicology, 28(4), 285–293. [Link]

- Method for synthesis of glutathione in vitro. (2011).

-

El-Bayoumy, K., & Hecht, S. S. (1986). In vivo and in vitro formation of glutathione conjugates from the K-region epoxides of 1-nitropyrene. Carcinogenesis, 7(8), 1329–1333. [Link]

-

Kanhai, W., Commandeur, J. N., & Vermeulen, N. P. (1999). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Archives of Toxicology, 73(8-9), 455-461. [Link]

-

Zhang, F., Bartels, M. J., & Pottenger, L. H. (2018). Analytical methods impact estimates of trichloroethylene's glutathione conjugation and risk assessment. Toxicology Letters, 295, 172-181. [Link]

-

Chen, J. C., Stevens, J. L., Trifillis, A. L., & Jones, T. W. (1990). Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice. Archives of Biochemistry and Biophysics, 278(1), 226–232. [Link]

-

Hjerpe, D. L., & Gwaltney-Brant, S. M. (2002). Theoretical Study of the SNV Reaction of Trichloroethylene (TCE) and CH3S- as a Model for Glutathione Conjugation of TCE. Chemical Research in Toxicology, 15(11), 1468–1475. [Link]

-

Lash, L. H., Putt, D. A., Brashear, W. T., Abbas, R., Parker, J. C., & Fisher, J. W. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. Journal of Toxicology and Environmental Health, Part A, 56(1), 1–21. [Link]

-

Cooper, A. J., & Hanigan, M. H. (2018). Enzymes Involved in Processing Glutathione Conjugates. Comprehensive Toxicology (Third Edition), 323–366. [Link]

Sources

- 1. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione S-transferases in relation to their role in the biotransformation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods impact estimates of trichloroethylene's glutathione conjugation and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of transport in chemical nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicokinetics of S-(1,2-Dichlorovinyl)glutathione

An In-Depth Technical Guide to the Toxicokinetics of S-(1,2-Dichlorovinyl)glutathione

Authored by: A Senior Application Scientist

Introduction: The Bioactivation Paradigm of S-(1,2-Dichlorovinyl)glutathione

S-(1,2-Dichlorovinyl)glutathione (DCVG) represents a critical case study in toxicology, demonstrating how the metabolic process of glutathione conjugation, typically a detoxification pathway, can lead to potent bioactivation and severe organ-specific toxicity.[1][2] Formed from the metabolism of common industrial solvents such as trichloroethylene (TCE) and dichloroacetylene, DCVG is not the ultimate toxicant but rather a stable precursor that is transported to and processed within the target organ, primarily the kidney, to generate a highly reactive and destructive species.[3][4][5] This guide provides a comprehensive overview of the toxicokinetic profile of DCVG, detailing its absorption, distribution, and metabolism, and elucidating the molecular mechanisms that underpin its potent nephrotoxicity and neurotoxicity. Understanding this pathway is paramount for researchers in drug development and environmental health, as it offers crucial insights into predicting and mitigating chemical-induced toxicities.

Section 1: Absorption and Distribution - The Journey to the Target Organ

The journey of DCVG from its site of formation, predominantly the liver, to its primary target, the kidney, is a highly orchestrated process mediated by specific transport systems. This selective uptake is a key determinant of its organ-specific toxicity.

Renal Uptake: An Active Transport Mechanism

The selective and potent nephrotoxicity of DCVG is largely attributable to its efficient uptake into renal proximal tubular cells.[6] This is not a passive process; rather, it relies on active transport mechanisms located on the basolateral membrane of these cells.

-

Role of Organic Anion Transporters: The uptake of DCVG is mediated by a sodium-coupled transport system.[7] This process is electrogenic, meaning it is driven by both the sodium gradient and the membrane potential, allowing for transport against a concentration gradient.[7] The system shows specificity for the γ-glutamyl moiety of glutathione, as uptake is inhibited by glutathione and its derivatives but not by the corresponding cysteine conjugate, S-(1,2-dichlorovinyl)cysteine (DCVC).[7]

-

Probenecid Inhibition: Crucially, this transport can be inhibited by probenecid, a classic inhibitor of organic anion transport systems.[6][7][8] This finding provides strong evidence for the involvement of these transporters in delivering circulating DCVG to the kidney cells, thereby concentrating the pro-toxin at its site of action.[7][8]

Systemic Distribution and Gender-Specific Differences

Following its formation, DCVG is distributed systemically via the bloodstream. Studies in both animals and humans have revealed its presence in blood, liver, and kidneys.[9][10]

-

Animal Studies: In rats administered TCE, DCVG and its downstream metabolite DCVC were recovered in the liver, kidneys, and blood. Interestingly, these studies revealed gender-dependent differences, with generally higher amounts of DCVG found in female rats.[9]

-

Human Exposure Data: Direct evidence in humans comes from volunteers exposed to TCE. DCVG was identified in the blood of all subjects, confirming this metabolic pathway is active in humans. A striking gender difference was observed, with male subjects exhibiting a maximal blood concentration of DCVG that was approximately 3.4-fold greater than in female subjects.[10] This suggests that males may have a greater potential risk for TCE-induced renal toxicity.[10]

-

Neurotoxicity and Brain Uptake: Beyond the kidney, DCVG and DCVC are implicated in the neurotoxicity of parent compounds like dichloroacetylene.[3][11] Studies have demonstrated that both DCVG and its metabolite DCVC can be taken up by the brain, providing a mechanistic basis for their neurotoxic effects.[3]

Section 2: Metabolism - The Crux of Bioactivation

The toxicity of DCVG is entirely dependent on its sequential metabolic conversion into a highly reactive electrophile. This multi-step process, involving enzymes concentrated in the kidney, is a classic example of lethal synthesis.

The Mercapturic Acid Pathway: A Double-Edged Sword

The metabolism of DCVG follows the initial steps of the mercapturic acid pathway, a route typically associated with detoxification and excretion.[12]

-

Formation of DCVG: The process begins in the liver, where xenobiotics like TCE are conjugated with glutathione (GSH) in a reaction that can be catalyzed by glutathione S-transferases (GSTs).[1][4][5]

-

Conversion to DCVC: Circulating DCVG is transported to the kidney, where it is sequentially cleaved by two enzymes located on the brush-border membrane of proximal tubule cells:

The high concentration of GGT in the kidney is a critical factor in the organ-specific toxicity of DCVG.[6][13] The resulting metabolite, DCVC, is considered the penultimate nephrotoxic species.[4][9]

The Bioactivation Step: Cysteine Conjugate β-lyase

The fate of DCVC determines whether toxicity or detoxification occurs. The key bioactivation step is catalyzed by the renal enzyme cysteine conjugate β-lyase.[5][8]

-

Mechanism: This pyridoxal 5'-phosphate (PLP)-dependent enzyme, located in both the cytosol and mitochondria of proximal tubule cells, catalyzes a β-elimination reaction.[6][12] This reaction cleaves the C-S bond of DCVC, releasing pyruvate, ammonia, and a highly unstable sulfur-containing fragment.[4][12]

-

Formation of the Ultimate Toxicant: The fragment generated is a reactive thiol that is believed to rearrange to an electrophilic thioketene.[1][2] This species is the ultimate toxicant, responsible for the cellular damage that follows.[2]

The Detoxification Route: N-Acetylation

An alternative, competing pathway for DCVC is N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase (NAT).[4] This reaction converts DCVC into N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), a mercapturic acid.[4][5] NAcDCVC is more water-soluble and is readily excreted in the urine, representing a detoxification and elimination pathway.[5][13] The balance between the β-lyase and N-acetyltransferase pathways is a crucial determinant of the ultimate toxicological outcome.

Visualizing the Metabolic Fate of DCVG

The metabolic processing of DCVG involves a critical branch point that determines whether detoxification or bioactivation and toxicity will occur.

Caption: Mechanism of DCVG-induced nephrotoxicity in a renal proximal tubule cell.

Section 4: Methodologies for Studying DCVG Toxicokinetics

Investigating the complex toxicokinetics of DCVG requires a multi-faceted approach, combining in vivo, in vitro, and analytical techniques. The choice of methodology is driven by the specific question being asked, from systemic disposition to the intimate details of enzymatic conversion.

In Vivo Toxicokinetic and Toxicity Studies

Causality: In vivo studies are indispensable for understanding how a substance is handled by a whole organism, integrating the processes of absorption, distribution, metabolism, and excretion and linking them to a toxicological outcome. [14][15]They are the gold standard for assessing organ-specific toxicity and gender- or species-specific differences. [16] Protocol: Rodent Model of DCVG-Induced Nephrotoxicity

-

Animal Model Selection: Fischer 344 rats are a commonly used strain for studying nephrotoxicity. [8][9]Other species like mice, hamsters, or guinea pigs can be used to investigate species-specific differences. [16]2. Dosing: Administer DCVG via intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses can range from 165 to 330 µmol/kg to establish a dose-response relationship. [16]A vehicle control group (e.g., physiological saline) is essential.

-

Sample Collection (Timed):

-

Urine: Collect urine for 24 hours post-dosing in metabolic cages to analyze for biomarkers of kidney damage and excreted metabolites. [16] * Blood: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at termination. Plasma is separated for toxicokinetic analysis and clinical chemistry. [9][10] * Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize animals and harvest kidneys, liver, and other relevant organs. One kidney should be fixed in formalin for histopathology, while portions of the other tissues are snap-frozen for metabolite analysis. [9]4. Endpoint Analysis:

-

Clinical Chemistry: Analyze blood for blood urea nitrogen (BUN) and plasma for creatinine as indicators of kidney function. [8] * Urinalysis: Measure urinary glucose, total protein, and kidney-specific enzymes like N-acetyl-β-D-glucosaminidase (NAG) and γ-glutamyl transpeptidase (GGT) as markers of tubular damage. [16] * Histopathology: Process fixed kidney tissues, stain with Hematoxylin and Eosin (H&E), and examine microscopically for evidence of proximal tubular necrosis. [16] * Metabolite Quantification: Analyze plasma, urine, and tissue homogenates for DCVG and its metabolites (DCVC, NAcDCVC) using analytical techniques like HPLC-MS/MS. [5][17]This data is used to calculate pharmacokinetic parameters.

-

In Vitro Models for Mechanistic Insights

Causality: In vitro models allow for the dissection of cellular and molecular mechanisms in a controlled environment, free from the complexities of a whole organism. [18][19]They are ideal for identifying cellular targets, elucidating metabolic pathways, and screening for inhibitors. [20] Protocol: Cytotoxicity and Mitochondrial Function in Isolated Kidney Cells

-

Model System: Isolate proximal tubular cells from rat kidneys using collagenase perfusion methods. [6]Alternatively, established renal cell lines (e.g., LLC-PK1, HK-2) can be used, though they may have different metabolic capacities. [18]2. Experimental Setup:

-

Culture the isolated cells or cell lines in appropriate media.

-

Expose cells to varying concentrations of DCVG or DCVC for different durations (e.g., 1, 2, 4, 8 hours) to establish concentration- and time-dependence. [6] * Self-Validation: To confirm the metabolic pathway, co-incubate cells with specific inhibitors:

-

AT-125: Inhibitor of γ-glutamyltransferase (GGT), should block DCVG toxicity. [6] * Aminooxyacetic acid (AOAA): Inhibitor of cysteine conjugate β-lyase, should block both DCVG and DCVC toxicity. [6] * Probenecid: Inhibitor of organic anion transport, should reduce DCVG toxicity. [6]3. Endpoint Analysis:

-

-

Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage and cell death. [21] * Mitochondrial Respiration: Use an oxygen electrode (e.g., Clark-type) or a high-resolution respirometry system to measure oxygen consumption in isolated mitochondria or digitonin-permeabilized cells. Assess respiration using different substrates (e.g., succinate for Complex II, glutamate/malate for Complex I). [6] * Cellular ATP Levels: Lyse cells at the end of the exposure period and measure ATP content using a luciferin-luciferase-based bioluminescence assay. [6]

-

Visualizing the In Vivo Experimental Workflow

A structured workflow is critical for the successful execution of an in vivo toxicokinetic study, ensuring that all necessary data is collected systematically.

Caption: Experimental workflow for an in vivo toxicokinetic and toxicity study of DCVG.

Quantitative and Kinetic Data

Quantitative analysis of enzyme kinetics and pharmacokinetic parameters is essential for building predictive models of toxicity.

| Parameter | Value | Context | Source |

| DCVG Biosynthesis | Enzymatic formation of DCVG from dichloroacetylene and glutathione in rat liver mitochondria. | [11] | |

| Km | 0.40 ± 0.28 mM | Michaelis constant for glutathione as the variable substrate. | [11] |

| Vmax | 487 ± 90.3 nmol/mg protein/min | Maximum reaction velocity. | [11] |

| TCE Metabolism to DCVG | Kinetics of trichloroethylene (TCE) metabolism to DCVG in freshly isolated human proximal tubular cells. | [4] | |

| Apparent Km (High Affinity) | 0.51 mM | Michaelis constant for the high-affinity enzyme component. | [4] |

| Apparent Vmax (High Affinity) | 0.10 nmol/min per mg protein | Maximum velocity for the high-affinity enzyme component. | [4] |

| Apparent Km (Low Affinity) | 24.9 mM | Michaelis constant for the low-affinity enzyme component. | [4] |

| Apparent Vmax (Low Affinity) | 1.0 nmol/min per mg protein | Maximum velocity for the low-affinity enzyme component. | [4] |

| Human Pharmacokinetics | Blood DCVG levels in human volunteers exposed to 100 ppm TCE for 4 hours. | [10] | |

| Max. Blood Conc. (Males) | 46.1 ± 14.2 nmol/ml | Maximal concentration of DCVG observed in the blood of male subjects. | [10] |

| Max. Blood Conc. (Females) | 13.4 ± 6.6 nmol/ml | Maximal concentration of DCVG observed in the blood of female subjects. | [10] |

Conclusion

The provide a compelling illustration of how metabolic processing dictates toxicological outcomes. Its journey, from formation in the liver to active transport into renal cells and subsequent bioactivation by a kidney-specific enzyme cascade, highlights a sophisticated mechanism of organ-specific toxicity. The ultimate damage is inflicted upon the mitochondria, leading to an energy crisis and cell death. For researchers in toxicology and drug development, the DCVG story serves as a crucial reminder that a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion is fundamental to predicting its safety profile. The experimental frameworks detailed herein provide a robust template for investigating such bioactivation-dependent toxicities, enabling the scientific community to build safer chemicals and therapeutics.

References

-

Lash, L. H., & Anders, M. W. (1989). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Molecular Pharmacology. [Link]

-

Patel, N. J., Fullone, J. S., & Anders, M. W. (1993). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Brain Research. Molecular Brain Research, 17(1-2), 53–58. [Link]

-

Cummings, B. S., Parker, J. C., & Lash, L. H. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 53(2), 479-488. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugaes: Multiple Pathways. Comprehensive Toxicology (Third Edition). [Link]

-

Lash, L. H., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells. The Journal of Biological Chemistry, 261(29), 13076–13081. [Link]

-

Lash, L. H., Putt, D. A., & Parker, J. C. (2006). Metabolism and tissue distribution of orally administered trichloroethylene in male and female rats: identification of glutathione- and cytochrome P-450-derived metabolites in liver, kidney, blood, and urine. Journal of Toxicology and Environmental Health. Part A, 69(13), 1285–1309. [Link]

-

Lash, L. H., Qian, W., Putt, D. A., Hu, H., & Parker, J. C. (2002). Renal toxicity of perchloroethylene and S-(1,2,2-trichlorovinyl)glutathione in rats and mice: sex- and species-dependent differences. Toxicology and Applied Pharmacology, 179(3), 163–171. [Link]

-

Birner, G., Dekant, W., & Henschler, D. (1991). Metabolism of trichloroethene--in vivo and in vitro evidence for activation by glutathione conjugation. Archives of Toxicology. Supplement, 14, 86–89. [Link]

-

Kanhai, W., Dekant, W., & Henschler, D. (1989). Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Chemical Research in Toxicology, 2(1), 51–56. [Link]

-

Lash, L. H., & Anders, M. W. (1987). Uptake of the glutathione conjugate S-(1,2-dichlorovinyl)glutathione by renal basal-lateral membrane vesicles and isolated kidney cells. The Journal of Biological Chemistry, 262(28), 13502–13507. [Link]

-

Koster, U., Kloss, A., & Dekant, W. (1993). Metabolism of 14C-dichloroethyne in Rats. Xenobiotica, 23(7), 779-789. [Link]

-

Dekant, W. (2001). Chemical-induced nephrotoxicity mediated by glutathione S-conjugate formation. Toxicology Letters, 124(1-3), 21–36. [Link]

-

Lash, L. H., Putt, D. A., Brashear, W. T., Abbas, R., Parker, J. C., & Fisher, J. W. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. The Journal of Pharmacology and Experimental Therapeutics, 291(3), 1243-1251. [Link]

-

Dekant, W., Vamvakas, S., & Anders, M. W. (1990). Glutathione-dependent bioactivation of xenobiotics. Folia Biologica, 36(3-4), 143-150. [Link]

-

Lash, L. H., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-Dichlorovinyl)-L-cysteine in isolated rat kidney cells. ResearchGate. [Link]

-

Chakrabarti, S. K., & Malick, M. A. (1992). Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. Toxicology Letters, 60(3), 343–351. [Link]

-

Su, A. L., Harris, S. M., Elkin, E. R., Karnovsky, A., Colacino, J., & Loch-Caruso, R. K. (2022). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Toxics, 10(10), 579. [Link]

-

Costa, C., Pereira, S., Lima, L., Peixoto, A. F., & Fernandes, E. (2011). Cell lines as in vitro models for drug screening and toxicity studies. Cell Biology and Toxicology, 27(5), 313–323. [Link]

-

Zhang, H., Zang, M., & Liu, X. (2020). CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor. Biochemical Pharmacology, 174, 113824. [Link]

-

Ghaedi, F., & Goli-kalanpa, E. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Biomedicine & Pharmacotherapy, 141, 111867. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. Chapter 6: Analytical Methods. [Link]

-

Rusyn, I., & Corton, J. C. (2012). In vitro models for liver toxicity testing. Toxicology Research, 1(1), 23-34. [Link]

-

Balasubramani, A., Ramachandran, B., & Maruthamuthu, M. (2022). In vitro Models for Chemical Toxicity: Review of their Applications and Prospects. IntechOpen. [Link]

-

MatTek In Vitro Life Science Laboratories. (2018). In Vitro Models for Inhalation Toxicity Testing. [Link]

-

Wambaugh, J. F., Wetmore, B. A., & Ring, C. L. (2019). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 170(1), 186-200. [Link]

-

Zhang, T., & Rohan, L. C. (2021). Investigating the Contribution of Drug-Metabolizing Enzymes in Drug-Drug Interactions of Dapivirine and Miconazole. Pharmaceutics, 13(12), 2169. [Link]

-

Lagaud, G., et al. (2025). Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats. Toxicology and Applied Pharmacology, 495, 117572. [Link]

-

Iyanagi, T. (2012). Molecular Mechanism of Phase I and Phase II Drug-Metabolizing Enzymes: Implications for Detoxification. International Journal of Molecular Sciences, 13(12), 16220-16243. [Link]

-

Khan, A., & Khan, M. (2020). Fate of drug-metabolizing enzymes in metabolic diseases. ScienceDirect. [Link]

-

Hong, S. Y., Gil, H. W., & Yang, J. O. (2012). Pharmacokinetics of Glutathione and Its Metabolites in Normal Subjects. Journal of Korean Medical Science, 27(4), 365–369. [Link]

-

Griffith, O. W., & Meister, A. (1985). Glutathione: Interorgan Translocation, Turnover, and Metabolism. Proceedings of the National Academy of Sciences, 82(14), 4668-4672. [Link]

-

NanoHarmony Project. (2020). Scientific basis for OECD TG on in vivo toxicokinetic study. [Link]

-

de la Fuente, A., & Guallar, V. (2019). Analytical techniques for metabolomic studies: a review. Bioanalysis, 11(24), 2297-2318. [Link]

-

Smith, C. E., Sprod, O., & Ordovás, J. M. (2022). Dietary Responses of Dementia-Related Genes Encoding Metabolic Enzymes. Nutrients, 14(15), 3216. [Link]

-

DCVG Ltd. (n.d.). Principle Of The DCVG Technique. [Link]

-

Velosi. (2023). Essential Features of Implementing A DCVG (Direct Current Voltage Gradient) Survey. [Link]

-

Isifundi. (2024). The DCVG Survey Explained | PIPELINE SURVEY TECHNIQUES. [Link]

Sources

- 1. Chemical-induced nephrotoxicity mediated by glutathione S-conjugate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolism of trichloroethene--in vivo and in vitro evidence for activation by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Uptake of the glutathione conjugate S-(1,2-dichlorovinyl)glutathione by renal basal-lateral membrane vesicles and isolated kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and tissue distribution of orally administered trichloroethylene in male and female rats: identification of glutathione- and cytochrome P-450-derived metabolites in liver, kidney, blood, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of 14C-dichloroethyne in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 21. Renal toxicity of perchloroethylene and S-(1,2,2-trichlorovinyl)glutathione in rats and mice: sex- and species-dependent differences - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of S-(1,2-Dichlorovinyl)glutathione-13C2,15N

An In-depth Technical Guide to the Chemical Properties of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a significant metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PCE).[1][2][3][4][5] Its formation represents a critical step in the bioactivation pathway leading to nephrotoxicity, making it a molecule of considerable interest in toxicology and drug safety assessment.[6][7][8][9] This guide provides a comprehensive overview of the chemical properties of a stable isotope-labeled form of this metabolite, S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N.

The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into a molecule creates an invaluable tool for modern analytical and metabolic research. These isotopes do not significantly alter the chemical reactivity or biological behavior of the molecule but provide a distinct mass signature that allows for its precise and unambiguous detection and quantification, particularly in complex biological matrices. This guide will delve into the synthesis, metabolism, toxicological implications, and analytical methodologies for S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N, highlighting its application as a crucial internal standard and tracer in toxicological and drug development studies.

Chemical Properties

Structure and Nomenclature

The chemical structure of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is identical to its unlabeled counterpart, with the exception of the isotopic substitution within the glycine moiety of the glutathione backbone.

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-([(¹³C₂)carboxymethyl]¹⁵N-amino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Common Abbreviations: DCVG-¹³C₂,¹⁵N

The ¹³C labels are located on the two carbon atoms of the glycine residue, and the ¹⁵N label is on the nitrogen atom of the same residue. This specific labeling pattern provides a significant mass shift for the entire molecule and for fragments containing the glycine portion, which is highly advantageous for mass spectrometry-based analysis.

Physical Properties

The introduction of stable isotopes results in a predictable increase in the molecular weight of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀¹³C₂H₁₇Cl₂¹⁵N₁N₂O₆S | Calculated |

| Molecular Weight | 405.23 g/mol | [10] |

| Exact Mass | 404.02 g/mol | Calculated |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Soluble in water and polar organic solvents (presumed) | N/A |

Biosynthesis and Metabolism

Formation of S-(1,2-Dichlorovinyl)glutathione

DCVG is formed from the conjugation of glutathione (GSH) with dichloroacetylene, a reactive intermediate in the metabolism of TCE and PCE.[11] This conjugation can occur both enzymatically, catalyzed by glutathione S-transferases (GSTs), and non-enzymatically.[12][13][14][15][16] The GST-catalyzed reaction is a key detoxification pathway for a wide range of xenobiotics.[12][13][14][15][16]

Caption: Formation of DCVG from TCE.

Metabolic Fate and Bioactivation

Following its formation, DCVG undergoes further metabolism, primarily in the kidneys, to ultimately generate a potent nephrotoxin. This metabolic cascade is a critical component of its toxicological profile.[6][7][8]

-

Transport: DCVG is transported into the renal proximal tubule cells.

-

Enzymatic Cleavage: Within the kidney, γ-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues from DCVG, respectively.[6] This process yields S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[7][8]

-

Bioactivation: DCVC is then bioactivated by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to form a reactive thiol.[6] This reactive species is believed to be the ultimate toxicant responsible for the observed nephrotoxicity.[6]

Caption: Metabolic bioactivation of DCVG.

The Role of Isotopic Labeling in Metabolic Studies

The use of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is instrumental in elucidating its metabolic fate. When introduced into a biological system, the labeled compound can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This allows for:

-

Flux Analysis: Tracing the rate of formation and degradation of DCVG.

-

Metabolite Identification: Unambiguously identifying downstream metabolites that retain the ¹³C₂-¹⁵N-glycine moiety.

-

Quantitative Analysis: Accurately quantifying the concentration of DCVG and its metabolites in various tissues and biofluids by using the labeled compound as an internal standard.[17]

Toxicological Significance

Mechanism of Nephrotoxicity

The nephrotoxicity of DCVG is a direct consequence of its metabolic bioactivation in the kidneys.[6] The resulting reactive thiol can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death in the renal proximal tubules.[6][9]

Application of Labeled DCVG in Toxicology

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N serves as an essential tool in toxicological research and risk assessment.[18]

-

Internal Standard: Its primary application is as an internal standard for the accurate quantification of DCVG in biological samples.[19] This is crucial for establishing dose-response relationships and for pharmacokinetic modeling.

-

Mechanistic Studies: By tracing the labeled compound, researchers can gain deeper insights into the mechanisms of DCVG transport, metabolism, and covalent binding to cellular targets.

Analytical Methodologies

The analysis of DCVG and its isotopically labeled form relies on sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of DCVG in biological matrices due to its high sensitivity and selectivity.[19][20][21][22][23][24][25]

Illustrative LC-MS/MS Protocol

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| DCVG (unlabeled) | 402.0 | 273.1 |

| DCVG-¹³C₂,¹⁵N | 405.0 | 273.1 |

Note: The product ion for both labeled and unlabeled DCVG is the same, as the fragmentation results in the loss of the glycine moiety. The precursor ion, however, shows a +3 Da mass shift for the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[26][27][28][29] While less sensitive than MS for quantitative analysis in biological samples, it is invaluable for confirming the structure of synthesized S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N and for studying its interactions with other molecules. The presence of ¹³C and ¹⁵N labels allows for specialized NMR experiments, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, which can provide detailed information about the chemical environment of the labeled atoms.

Illustrative NMR Analysis Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

NMR Experiments:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To directly observe the chemical shifts of the ¹³C-labeled glycine carbons.

-

¹H-¹³C HSQC: To correlate the protons of the glycine residue with their directly attached ¹³C atoms.

-

¹H-¹⁵N HSQC: To correlate the amide proton of the glycine residue with the ¹⁵N atom.

-

-

Data Analysis: The resulting spectra would be analyzed to confirm the positions of the isotopic labels and to fully assign the chemical shifts of the molecule.

Conclusion

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is a vital research tool for scientists and professionals in the fields of toxicology, drug metabolism, and safety assessment. Its chemical properties are virtually identical to its unlabeled analog, yet its distinct mass signature allows for precise and accurate quantification and metabolic tracing. The use of this stable isotope-labeled standard is indispensable for robust analytical method development and for gaining a deeper understanding of the toxicokinetics and toxicodynamics of its parent compounds, trichloroethylene and tetrachloroethylene. This in-depth knowledge is crucial for informed risk assessment and for the development of safer chemicals and pharmaceuticals.

References

-

Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Multiple roles for plant glutathione transferases in xenobiotic detoxification - Taylor & Francis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Multiple roles for plant glutathione transferases in xenobiotic detoxification. (2010). Retrieved January 3, 2026, from [Link]

-

Protocol for liquid chromatography/mass spectrometry of glutathione conjugates using postcolumn solvent modification - American Chemical Society. (n.d.). Retrieved January 3, 2026, from [Link]

-

The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Biotransformation of tetrachloroethylene to trichloroethylene, dichloroethylene, vinyl chloride, and carbon dioxide under methanogenic conditions - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Biotransformation of tetrachloroethylene to trichloroethylene, dichloroethylene, vinyl chloride, and carbon dioxide under methanogenic conditions - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Glutathione S-transferases in relation to their role in the biotransformation of xenobiotics - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

-

GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System - SCIEX. (n.d.). Retrieved January 3, 2026, from [Link]

-

Cell- and biomarker-based assays for predicting nephrotoxicity - PubMed - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

In Vitro Nephrotoxicity - Creative Bioarray. (n.d.). Retrieved January 3, 2026, from [Link]

-

A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells - Oxford Academic. (n.d.). Retrieved January 3, 2026, from [Link]

-

Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

In Vitro Nephrotoxicity Services - Eurofins Discovery. (n.d.). Retrieved January 3, 2026, from [Link]

-

A Quantitative Approach to Screen for Nephrotoxic Compounds In Vitro - PubMed - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Investigations of Glutathione Conjugation in Vitro by 1H NMR Spectroscopy. Uncatalyzed and Glutathione Transferase-Catalyzed Reactions | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

-

A Quantitative Approach to Screen for Nephrotoxic Compounds In Vitro - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

Biotransformation of Tetrachloroethylene to Trichloroethylene, Methanogenic Conditions. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) Biotransformation of tetrachloroethylene to trichloroethylene, dichloroethylene, vinyl chloride, and carbon dioxide under methanogenic conditions - ResearchGate. (2014). Retrieved January 3, 2026, from [Link]

-

Direct Detection of Glutathione Biosynthesis, Conjugation, Depletion and Recovery in Intact Hepatoma Cells - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

-

Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

S-(1,2-Dichlorovinyl)glutathione | C12H17Cl2N3O6S | CID 6437359 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

NMR studies of the conjugation of mechlorethamine with glutathione - PubMed - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) Cytotoxicity of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-Dichlorovinyl)-L-cysteine in isolated rat kidney cells - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

S-(1, 2, 2-Trichlorovinyl)-Glutathione-13C2-15N - CAS - Axios Research. (n.d.). Retrieved January 3, 2026, from [Link]

-

Analytical methods impact estimates of trichloroethylene's glutathione conjugation and risk assessment - PubMed. (2018). Retrieved January 3, 2026, from [Link]

-

S-(1,2-Dichlorovinyl)-Glutathione | CAS 2148-32-5 - Veeprho. (n.d.). Retrieved January 3, 2026, from [Link]

-

Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Identification of S-( 1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichioroethylene. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

S-(1,2-Dichlorovinyl)glutathione (CHEBI:34957) - EMBL-EBI. (n.d.). Retrieved January 3, 2026, from [Link]

-

ANALYTICAL TECHNIQUES FOR GLUTATHIONE DETECTION - Rass Biosolution. (n.d.). Retrieved January 3, 2026, from [Link]

-

Glutathione: A small molecule with big sense - ScholarWorks @ UTRGV. (2018). Retrieved January 3, 2026, from [Link]

-

Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

- 1. Biotransformation of tetrachloroethylene to trichloroethylene, dichloroethylene, vinyl chloride, and carbon dioxide under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of tetrachloroethylene to trichloroethylene, dichloroethylene, vinyl chloride, and carbon dioxide under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. erwiki.net [erwiki.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-(1, 2, 2-Trichlorovinyl)-Glutathione-13C2-15N - CAS - N/A | Axios Research [axios-research.com]

- 11. Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]